REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8](I)=[N:9][N:10]([C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:4]=2[CH:3]=1.[CH3:31][C:32]1[CH:37]=[C:36](B(O)O)[CH:35]=[CH:34][N:33]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8]([C:36]3[CH:35]=[CH:34][N:33]=[C:32]([CH3:31])[CH:37]=3)=[N:9][N:10]([C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:4]=2[CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
2.465 g
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Type
|
reactant
|
Smiles
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ClC1=CC2=C(C=N1)C(=NN2C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)I
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Name
|
|
Quantity
|
0.966 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)B(O)O
|
Name
|
PdCl2(dppf)-CH2Cl2Adduct
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Quantity
|
0.579 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.959 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction mixture was degassed for 5 min
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Duration
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5 min
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Type
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TEMPERATURE
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Details
|
cooled to RT
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Type
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ADDITION
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Details
|
diluted with EtOAc
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Type
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CUSTOM
|
Details
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Reaction
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Type
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FILTRATION
|
Details
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was filtered through Celite
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Type
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CUSTOM
|
Details
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partitioned between EtOAc and saturated NaHCO3
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Type
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EXTRACTION
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Details
|
The organic layer was extracted with EtOAc (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel over a gradient of 0-75% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=N1)C(=NN2C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C2=CC(=NC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.09 mmol | |
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |